4-(5,6-Dimethoxybenzothiazol-2-YL)benzoic acid hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5,6-Dimethoxybenzothiazol-2-YL)benzoic acid hydrazide is a chemical compound with the molecular formula C16H15N3O3S and a molecular weight of 329.37 g/mol . This compound is known for its unique structure, which includes a benzothiazole ring substituted with dimethoxy groups and a benzoic acid hydrazide moiety. It has various applications in scientific research and industry due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of 4-(5,6-Dimethoxybenzothiazol-2-YL)benzoic acid hydrazide typically involves the following steps :
Starting Materials: The synthesis begins with 5,6-dimethoxybenzothiazole and benzoic acid hydrazide.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol.
Catalysts and Reagents: Common reagents used in the synthesis include acetic anhydride and sodium acetate.
Purification: The product is purified through recrystallization from an appropriate solvent to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
4-(5,6-Dimethoxybenzothiazol-2-YL)benzoic acid hydrazide undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific substituents on the benzothiazole ring or benzoic acid hydrazide moiety are replaced with other functional groups.
Wissenschaftliche Forschungsanwendungen
4-(5,6-Dimethoxybenzothiazol-2-YL)benzoic acid hydrazide has a wide range of applications in scientific research, including :
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 4-(5,6-Dimethoxybenzothiazol-2-YL)benzoic acid hydrazide involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
4-(5,6-Dimethoxybenzothiazol-2-YL)benzoic acid hydrazide can be compared with other similar compounds, such as :
4-(2,5-Dimethylpyrrol-1-yl)benzoic acid hydrazide: This compound has a similar benzoic acid hydrazide moiety but differs in the substituents on the aromatic ring.
4-(5,6-Dimethoxybenzothiazol-2-YL)benzoic acid: This compound lacks the hydrazide group, which can significantly alter its chemical and biological properties.
4-(5,6-Dimethoxybenzothiazol-2-YL)benzoic acid methyl ester: This ester derivative has different solubility and reactivity compared to the parent compound.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
4-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-21-12-7-11-14(8-13(12)22-2)23-16(18-11)10-5-3-9(4-6-10)15(20)19-17/h3-8H,17H2,1-2H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSAZPSXPHGGPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=C(S2)C3=CC=C(C=C3)C(=O)NN)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.